



High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Acebutolol

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Compound of Interest		
Compound Name:	Acebutolol	
Cat. No.:	B1665407	Get Quote

Application Note

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed application note and protocol for the quantitative analysis of **Acebutolol** in bulk drug and pharmaceutical dosage forms using a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method. The described method is simple, accurate, precise, and stability-indicating, making it suitable for routine quality control and research applications.

Introduction

Acebutolol is a cardioselective beta-blocker used in the management of hypertension and cardiac arrhythmias. Accurate and reliable quantification of **Acebutolol** in pharmaceutical formulations is crucial for ensuring its safety and efficacy. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the determination of drugs in various matrices. This application note outlines a robust RP-HPLC method for the quantification of **Acebutolol**, developed and validated in accordance with ICH guidelines.

Chromatographic Conditions

A summary of the optimized chromatographic conditions for the analysis of **Acebutolol** is presented in the table below.



Parameter	Condition
Chromatograph	HPLC system with UV-Vis Detector
Column	C18 (4.6 mm x 250 mm, 5 μm)
Mobile Phase	Acetonitrile : Phosphate Buffer (pH 2.5) (85:15 v/v)[1]
Flow Rate	1.0 mL/min[1]
Detection Wavelength	230 nm[1]
Injection Volume	20 μL
Column Temperature	Ambient
Run Time	10 minutes

Method Validation Summary

The developed HPLC method was validated as per ICH guidelines to ensure its suitability for the intended purpose. The key validation parameters are summarized below.

Validation Parameter	Result
Linearity Range	5-25 μg/mL[1]
Correlation Coefficient (r²)	0.998[1]
Retention Time (Acebutolol)	Approximately 3.07 min
Accuracy (% Recovery)	98% to 102%
Precision (%RSD)	< 2%
Limit of Detection (LOD)	0.07 μg/mL
Limit of Quantification (LOQ)	0.23 μg/mL

Experimental Protocols Reagents and Materials



- Acebutolol Hydrochloride (Reference Standard)
- Acetonitrile (HPLC Grade)
- Potassium Dihydrogen Phosphate (AR Grade)
- Orthophosphoric Acid (AR Grade)
- Water (HPLC Grade)
- Acebutolol Tablets (for assay)

Preparation of Solutions

- 4.2.1. Phosphate Buffer (pH 2.5): Dissolve a suitable amount of Potassium Dihydrogen Phosphate in HPLC grade water to obtain a desired concentration. Adjust the pH to 2.5 with orthophosphoric acid.
- 4.2.2. Mobile Phase Preparation: Mix Acetonitrile and Phosphate Buffer (pH 2.5) in the ratio of 85:15 (v/v). Degas the mobile phase by sonication for 15 minutes before use.
- 4.2.3. Standard Stock Solution Preparation (100 μg/mL): Accurately weigh 10 mg of **Acebutolol** Hydrochloride reference standard and transfer it to a 100 mL volumetric flask. Dissolve in a small amount of mobile phase and make up the volume with the mobile phase.
- 4.2.4. Preparation of Working Standard Solutions: From the standard stock solution, prepare a series of working standard solutions in the concentration range of 5-25 μ g/mL by diluting with the mobile phase.
- 4.2.5. Sample Solution Preparation (for Assay of Tablets):
- Weigh and powder not fewer than 20 tablets.
- Accurately weigh a quantity of powder equivalent to 10 mg of Acebutolol and transfer it to a 100 mL volumetric flask.
- Add about 70 mL of mobile phase and sonicate for 15 minutes to dissolve the drug.



- Make up the volume to 100 mL with the mobile phase and mix well.
- Filter the solution through a 0.45 μm syringe filter.
- Dilute the filtrate with the mobile phase to obtain a final concentration within the linearity range (e.g., 10 μg/mL).

Chromatographic Procedure

- Equilibrate the HPLC system with the mobile phase for at least 30 minutes at a flow rate of 1.0 mL/min.
- Inject 20 μ L of the blank (mobile phase), followed by the standard solutions and the sample solution into the chromatograph.
- Record the chromatograms and measure the peak area for Acebutolol.

Calculation

The amount of **Acebutolol** in the tablet sample can be calculated using the following formula:

Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method. The drug is subjected to various stress conditions to induce degradation.

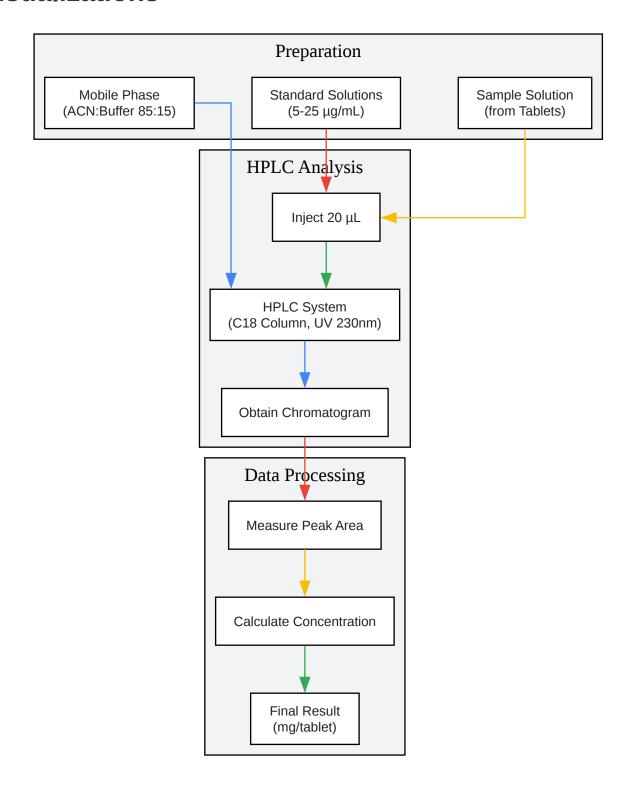
Protocol for Forced Degradation

- Acid Hydrolysis: Treat the drug solution with 1 M HCl and heat at 80°C for a specified time.
- Alkaline Hydrolysis: Treat the drug solution with 1 M NaOH and heat at 80°C for a specified time.
- Oxidative Degradation: Treat the drug solution with 30% H₂O₂ at room temperature.
- Thermal Degradation: Expose the solid drug to dry heat (e.g., 105°C) for a specified period.
- Photolytic Degradation: Expose the drug solution to UV light (as per ICH guidelines).



After exposure to the stress conditions, the samples are diluted appropriately and analyzed by the developed HPLC method. The chromatograms should show well-resolved peaks for **Acebutolol** and its degradation products, demonstrating the specificity of the method.

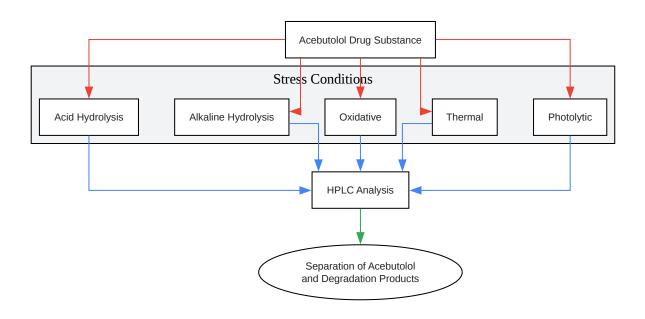
Visualizations





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Caption: Experimental workflow for the HPLC quantification of **Acebutolol**.



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Caption: Logical flow of forced degradation studies for **Acebutolol**.

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References

- 1. ijbpas.com [ijbpas.com]
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